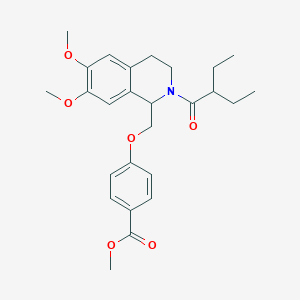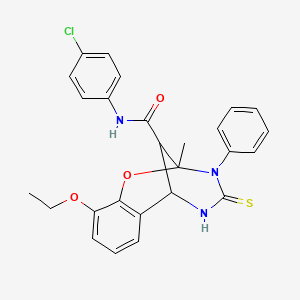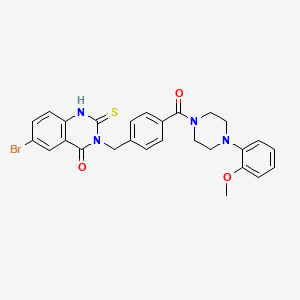![molecular formula C12H14N4O3 B11215221 N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11215221.png)
N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE is a synthetic organic compound that features a triazole ring and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE typically involves the condensation of 4H-1,2,4-triazole with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography.
化学反応の分析
Types of Reactions: (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
(E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity.
類似化合物との比較
(E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE: vs. : Both compounds share similar structural features but may differ in their substituents or functional groups, leading to variations in their chemical and biological properties.
Uniqueness: The presence of the trimethoxyphenyl group in (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE imparts unique electronic and steric properties, making it distinct from other triazole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H14N4O3 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
(E)-N-(1,2,4-triazol-4-yl)-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C12H14N4O3/c1-17-10-5-4-9(11(18-2)12(10)19-3)6-15-16-7-13-14-8-16/h4-8H,1-3H3/b15-6+ |
InChIキー |
URGWXSWLZSSLHV-GIDUJCDVSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C=NN=C2)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=NN2C=NN=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215141.png)
![7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11215147.png)

![1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine](/img/structure/B11215150.png)
![9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215158.png)


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11215181.png)
![4-(3-methylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215191.png)

![3-(2-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11215197.png)

![6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11215214.png)
![3-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11215219.png)
